Differential Duplex Thermal Stability: 3'-Amino vs. 5'-Amino Modifications
Oligonucleotides containing a 3'-amino-3'-deoxythymidine unit at the 3'-terminus or with an internal 3'-NHP(O)(O-)O-5' (phosphoramidate) linkage form significantly more stable heteroduplexes with complementary DNA and RNA strands compared to both unmodified DNA and the corresponding 5'-amino analogs [1].
| Evidence Dimension | Thermal Stability (Melting Temperature, Tm) of Oligonucleotide Duplexes |
|---|---|
| Target Compound Data | Oligothymidylate decamer terminated with a 3'-amino group forms unusually stable complexes with poly(dA) and poly(A). A mixed-base oligomer, d(TATTCAGTCAT(NH2)), shows an enhanced Tm value [1]. |
| Comparator Or Baseline | Oligonucleotides modified with 5'-amino-5'-deoxythymidine showed less or no enhancement in Tm, and multiple 5'-amino substitutions led to heteroduplex destabilization [1]. |
| Quantified Difference | The 3'-amino modification is consistently stabilizing, while the 5'-amino modification is either neutral or destabilizing. Specific ΔTm values are context-dependent but the directionality is a clear, qualitative differentiator [1]. |
| Conditions | Thermal denaturation studies in aqueous buffer (pH 7.0) with complementary poly(dA), poly(A), and oligo(dA) strands [1]. |
Why This Matters
Enhanced thermal stability is critical for antisense oligonucleotides, siRNA, and diagnostic probes, ensuring stronger and more specific target binding at physiological temperatures.
- [1] Gryaznov SM, Letsinger RL. Synthesis and properties of oligonucleotides containing aminodeoxythymidine units. Nucleic Acids Res. 1992;20(13):3403-3409. View Source
